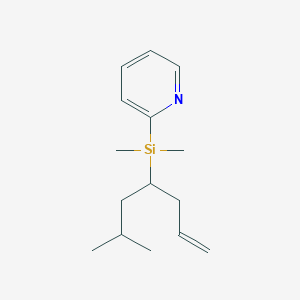
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a dimethylsilyl group and a 6-methylhept-1-en-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the hydrosilylation of pyridine with dimethyl(6-methylhept-1-en-4-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomolecules and probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine involves its interaction with molecular targets through its silyl and pyridine functional groups. The silyl group can form strong bonds with various substrates, while the pyridine ring can participate in coordination with metal centers. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of the dimethyl(6-methylhept-1-en-4-yl) group.
2-(Dimethylsilyl)pyridine: Lacks the 6-methylhept-1-en-4-yl group, making it less sterically hindered.
2-(Phenylsilyl)pyridine: Contains a phenyl group instead of the 6-methylhept-1-en-4-yl group, leading to different electronic properties.
Uniqueness
2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is unique due to the presence of the 6-methylhept-1-en-4-yl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H25NSi |
|---|---|
Molekulargewicht |
247.45 g/mol |
IUPAC-Name |
dimethyl-(6-methylhept-1-en-4-yl)-pyridin-2-ylsilane |
InChI |
InChI=1S/C15H25NSi/c1-6-9-14(12-13(2)3)17(4,5)15-10-7-8-11-16-15/h6-8,10-11,13-14H,1,9,12H2,2-5H3 |
InChI-Schlüssel |
JRMZDKTXCQSIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC=C)[Si](C)(C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




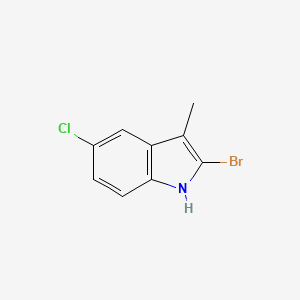
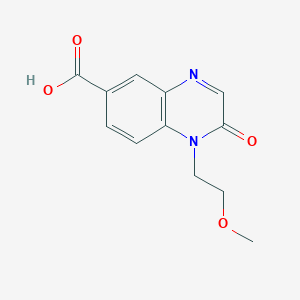
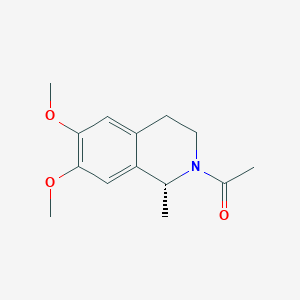

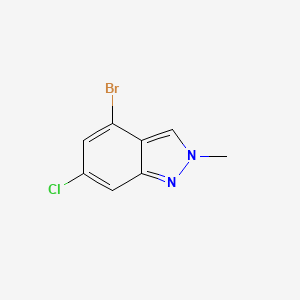

![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
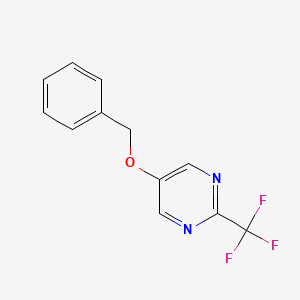

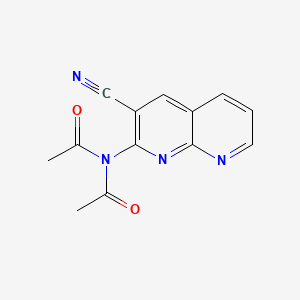
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)

